molecular formula C8H12IN B13951071 2-(iodomethyl)-1-isopropyl-1H-pyrrole

2-(iodomethyl)-1-isopropyl-1H-pyrrole

Katalognummer: B13951071
Molekulargewicht: 249.09 g/mol
InChI-Schlüssel: MVFAOOVYYQSITK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Iodomethyl)-1-isopropyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an iodomethyl group and an isopropyl group attached to the pyrrole ring. Pyrrole derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(iodomethyl)-1-isopropyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the iodocyclization of homoallylamines. This reaction typically occurs at room temperature and involves the use of iodine as the iodinating agent. The reaction conditions can be adjusted to achieve high yields and selectivity for the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodocyclization processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Iodomethyl)-1-isopropyl-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyrrole derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce pyrrole-2-carboxylic acid derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Iodomethyl)-1-isopropyl-1H-pyrrole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(iodomethyl)-1-isopropyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Chloromethyl)-1-isopropyl-1H-pyrrole
  • 2-(Bromomethyl)-1-isopropyl-1H-pyrrole
  • 2-(Fluoromethyl)-1-isopropyl-1H-pyrrole

Uniqueness

2-(Iodomethyl)-1-isopropyl-1H-pyrrole is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and properties compared to its halogenated analogs.

Eigenschaften

Molekularformel

C8H12IN

Molekulargewicht

249.09 g/mol

IUPAC-Name

2-(iodomethyl)-1-propan-2-ylpyrrole

InChI

InChI=1S/C8H12IN/c1-7(2)10-5-3-4-8(10)6-9/h3-5,7H,6H2,1-2H3

InChI-Schlüssel

MVFAOOVYYQSITK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C=CC=C1CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.